Tricholine citrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Liver health and disease:

- TCC has been shown to exhibit hepatoprotective (liver-protective) effects in animal models, potentially by improving bile flow and reducing fat accumulation in the liver.

- Research is ongoing to investigate its potential role in preventing and treating liver diseases like non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).

Cognitive function and neurodegenerative diseases:

- Choline, a component of TCC, is a precursor to the neurotransmitter acetylcholine, which plays a crucial role in memory and learning.

- Initial studies suggest TCC may improve cognitive function in healthy individuals and individuals with Alzheimer's disease.

- Further research is needed to confirm these findings and understand the mechanisms behind any potential benefits.

Inflammation and asthma:

- TCC may possess anti-inflammatory properties, potentially by modulating the production of inflammatory mediators like leukotrienes.

- Research is exploring its potential role in managing asthma and other inflammatory conditions.

Other potential applications:

- TCC may also be investigated for its potential effects on mood, anxiety, and muscle function. However, more research is required to understand its efficacy and safety in these contexts.

Tricholine citrate is a chemical compound with the molecular formula C21H47N3O10 and a CAS number of 546-63-4. It is formed by the esterification of choline with citric acid, resulting in a compound that possesses lipotropic properties. This compound is primarily utilized in the medical field for its therapeutic effects, particularly in the management of hepatic disorders and conditions related to high cholesterol levels. Tricholine citrate acts as a bile acid binding agent, facilitating the excretion of cholesterol and promoting liver health .

Tricholine citrate acts as a bile acid binding agent in the digestive system []. Bile acids aid fat digestion and absorption. By binding bile acids, tricholine citrate promotes their excretion, prompting the liver to produce more bile acids using cholesterol. This can potentially lower blood cholesterol levels [].

In fatty liver disease, tricholine citrate might improve liver function by promoting bile flow and reducing fat accumulation in the liver []. However, more research is needed to fully understand its mechanism in this context.

Information on the toxicity of tricholine citrate is limited. Studies suggest it's generally well-tolerated, but some individuals may experience gastrointestinal side effects like diarrhea or constipation []. As with any new compound, further research is needed to establish a complete safety profile.

Tricholine citrate is synthesized through a reaction between choline and citric acid. The process typically involves heating the two reactants under controlled conditions to promote esterification. The general reaction can be represented as follows:

This reaction highlights the formation of tricholine citrate alongside water as a byproduct. The specific conditions such as temperature and pH can significantly influence the yield and purity of the final product .

Tricholine citrate exhibits several biological activities, primarily due to its role in lipid metabolism. It has been shown to exert lipotropic effects, which help in the mobilization of fat from the liver, thus preventing fatty liver disease. Additionally, it plays a role in enhancing bile production, which aids in digestion and absorption of dietary fats. The compound has also been indicated for use in treating asthma symptoms by improving respiratory function through its effects on lipid metabolism .

The synthesis of tricholine citrate can be achieved through various methods, including:

- Esterification Reaction: The most common method involves heating choline with citric acid under acidic conditions to facilitate ester bond formation.

- Microwave-Assisted Synthesis: This method utilizes microwave radiation to enhance reaction rates and yields, providing a more efficient synthesis route.

- Solvent-Free Synthesis: Recent advancements have explored solvent-free conditions to minimize environmental impact while maintaining high yields .

Tricholine citrate is utilized in several applications:

- Medical Uses: It is prescribed for managing hepatic disorders, high cholesterol levels, and symptoms associated with asthma.

- Nutritional Supplements: Due to its lipotropic properties, it is included in dietary supplements aimed at supporting liver health and fat metabolism.

- Pharmaceutical Formulations: It serves as an excipient or active ingredient in various pharmaceutical products designed to improve lipid profiles .

Research indicates that tricholine citrate may interact with various medications and biological systems:

- Cholesterol-Lowering Agents: Its efficacy may be enhanced when used alongside statins or other cholesterol-lowering drugs.

- Liver Function Tests: It may influence liver enzyme levels; therefore, monitoring is advised during concurrent use with other hepatotoxic agents.

- Gastrointestinal Effects: Some studies have reported gastrointestinal side effects when combined with other compounds, necessitating caution in polypharmacy situations .

Tricholine citrate shares similarities with several other compounds that are involved in lipid metabolism and liver health. Here are some notable comparisons:

| Compound | Structure | Unique Properties |

|---|---|---|

| Choline | C5H14NO | Essential nutrient for neurotransmission |

| Citric Acid | C6H8O7 | Key metabolic intermediate in the Krebs cycle |

| Phosphatidylcholine | C22H47NO8P | Major component of cell membranes |

| Inositol | C6H12O6 | Involved in cell signaling |

Uniqueness of Tricholine Citrate:

- Unlike choline alone, tricholine citrate combines the benefits of both choline and citric acid, enhancing its lipotropic effects.

- Its specific formulation allows for better absorption and utilization within metabolic pathways compared to its individual components.

Tricholine citrate’s history is intertwined with the discovery of choline, first isolated by Adolph Strecker in 1862 from bile. Initially termed neurine by Oscar Liebreich in 1865, it was later identified as choline, a precursor to acetylcholine. The synthesis of choline derivatives, including tricholine citrate, emerged in the mid-20th century, driven by research into lipid metabolism and hepatoprotective agents. Eugene Kennedy’s 1954 work on phosphatidylcholine biosynthesis further contextualized choline’s metabolic role.

Chemical Classification and Nomenclature

IUPAC Name: 2-Hydroxyethyl(trimethyl)azanium; 2-hydroxypropane-1,2,3-tricarboxylate.

Molecular Formula: C₆H₅O₇·3C₅H₁₄NO or C₂₁H₄₇N₃O₁₀.

Molecular Weight: 501.6 g/mol.

Physical Properties:

- Appearance: Clear to pale yellow oily liquid (65% aqueous solution).

- Solubility: Miscible in water, slightly soluble in alcohol.

- pH: 7.0–8.5 (10% solution).

Table 1: Key Physicochemical Properties of Tricholine Citrate

| Property | Value |

|---|---|

| CAS Number | 546-63-4 |

| Density (65% solution) | 1.175–1.185 g/cm³ |

| Boiling Point | 309.6°C (at 760 mmHg) |

| Flash Point | 155.2°C |

Significance in Biochemical Research

Tricholine citrate is a lipotropic agent, aiding hepatic fat metabolism by enhancing phosphatidylcholine synthesis. It also serves as a bile acid-binding agent, reducing serum cholesterol via enterohepatic circulation modulation. Clinically, it improves liver function markers (e.g., bilirubin) in hepatic steatosis.

Structural Relationship to Choline and Citric Acid

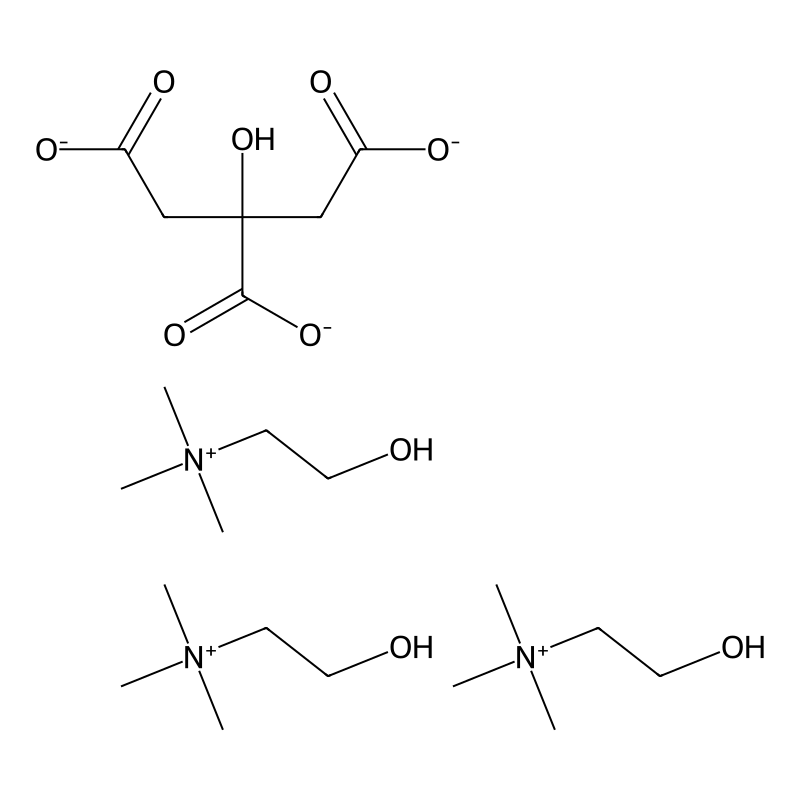

Tricholine citrate is a trimeric salt comprising three choline cations (C₅H₁₄NO⁺) and one citrate anion (C₆H₅O₇³⁻). Choline’s quaternary ammonium group and citrate’s tricarboxylic structure enable synergistic interactions in lipid emulsification and cellular signaling.

Molecular Formula and Weight

Tricholine citrate is an organic salt compound with the molecular formula C₂₁H₄₇N₃O₁₀ [1] [2]. The compound exhibits a molecular weight of 501.61 grams per mole, as determined through computational methods by PubChem [1] [2]. The systematic chemical name according to the International Union of Pure and Applied Chemistry nomenclature is 2-hydroxyethyl(trimethyl)azanium;2-hydroxypropane-1,2,3-tricarboxylate [1] [2].

The compound is officially registered under Chemical Abstracts Service number 546-63-4 and European Inventory of Existing Commercial Chemical Substances number 208-907-5 [1] [2] [3]. The PubChem Compound Identifier for this substance is 11024, facilitating its identification in chemical databases [1] [2]. The International Chemical Identifier Key is RPERJPYDELTDMR-UHFFFAOYSA-K, providing a unique digital fingerprint for the compound [1] [2].

Table 1: Molecular Formula and Basic Properties of Tricholine Citrate

| Property | Value | Source Citation |

|---|---|---|

| Molecular Formula | C₂₁H₄₇N₃O₁₀ | [1] [2] |

| Molecular Weight (g/mol) | 501.61 | [1] [2] |

| CAS Number | 546-63-4 | [1] [2] |

| EINECS Number | 208-907-5 | [2] [3] |

| PubChem CID | 11024 | [1] [2] |

| InChI Key | RPERJPYDELTDMR-UHFFFAOYSA-K | [1] [2] |

| IUPAC Name | 2-hydroxyethyl(trimethyl)azanium;2-hydroxypropane-1,2,3-tricarboxylate | [1] [2] |

| Choline Component Formula | C₅H₁₄NO | [9] [10] |

| Citrate Component Formula | C₆H₅O₇³⁻ | [16] [19] |

| Stoichiometric Ratio | 3:1 (choline:citrate) | [1] |

Structural Characteristics

Choline Component

The choline component of tricholine citrate exists as a quaternary ammonium cation with the chemical formula [(CH₃)₃NCH₂CH₂OH]⁺ [9]. Choline is characterized as a quaternary ammonium compound, consisting of ethanolamine residue having three methyl groups attached to the same nitrogen atom [9]. The structural framework includes a positively charged nitrogen center bonded to three methyl groups and one ethyl group, with the ethyl group terminating in a hydroxyl functional group [9] [10].

The quaternary ammonium functional group in choline represents a nitrogen atom that has formed four covalent bonds, resulting in a permanent positive charge [9] [10]. This cationic nature is fundamental to the compound's behavior in aqueous solutions and its interaction with anionic species such as citrate [9]. The presence of the hydroxyl group contributes to the molecule's hydrophilic properties and capacity for hydrogen bonding [9] [13].

Choline exhibits bifunctional characteristics, containing both a quaternary ammonium functional group and a hydroxyl functional group [10] [13]. The molecular structure can be represented as having a trimethylamine head group connected to an ethanol tail, creating an amphiphilic molecule with distinct hydrophilic and hydrophobic regions [9].

Citrate Component

The citrate component exists as a trianionic species with the molecular formula C₆H₅O₇³⁻ [16] [19]. Citrate is derived from citric acid through the loss of three protons, resulting in a molecule bearing three negative charges distributed across three carboxylate groups [16] [19]. The structural backbone consists of a propane chain with a hydroxyl group at the central carbon and three carboxylic acid groups that have been deprotonated to form carboxylate anions [16] [17].

The systematic name for the citrate anion is 2-hydroxypropane-1,2,3-tricarboxylate, reflecting its structural composition [19]. The central carbon atom bears both a hydroxyl group and two carboxymethyl substituents, creating a symmetric molecular architecture around the tertiary carbon center [16] [17]. This structural arrangement provides multiple coordination sites for metal binding and ionic interactions [16] [40].

The presence of the hydroxyl group at the central carbon position contributes to the molecule's ability to participate in hydrogen bonding networks [16]. The three carboxylate groups are positioned to maximize electrostatic interactions with cationic species while minimizing intramolecular repulsion between the negatively charged sites [19] [22].

Salt Formation Mechanism

Tricholine citrate forms through ionic interactions between three choline cations and one citrate trianion, establishing a stoichiometric ratio of 3:1 [1] . The salt formation mechanism involves electrostatic attraction between the positively charged quaternary ammonium groups of choline and the negatively charged carboxylate groups of citrate [24].

The formation process occurs when citric acid is reacted with choline base at controlled conditions . During this reaction, the citric acid undergoes deprotonation of its three carboxylic acid groups, while the choline molecules maintain their quaternary ammonium cation structure . The resulting ionic compound achieves electrical neutrality through the balanced stoichiometry of three monovalent choline cations and one trivalent citrate anion [1] .

The ionic bonding in tricholine citrate represents a classic example of salt formation between organic cations and polycarboxylate anions [24]. The multiple charge sites on both components create a network of electrostatic interactions that stabilize the overall molecular complex [24]. These interactions are supplemented by hydrogen bonding between the hydroxyl groups present on both the choline and citrate components .

Stereochemistry and Isomerism

Tricholine citrate exhibits limited stereochemical complexity due to the structural characteristics of its constituent components [32] [33]. The choline component lacks chiral centers, as the quaternary ammonium nitrogen is bonded to three identical methyl groups and one ethyl group, precluding the formation of stereoisomers [9] [11]. The symmetric substitution pattern around the nitrogen atom eliminates the possibility of optical activity in the choline portion of the molecule [32].

The citrate component contains a single potential stereogenic center at the central carbon atom, which bears a hydroxyl group, two carboxymethyl groups, and participates in the carboxylate functionality [34] [35]. However, in the context of citrate salts, this center typically does not contribute to optical activity due to the symmetric arrangement of substituents [34]. The two carboxymethyl arms of the citrate molecule are chemically equivalent, reducing the potential for stereochemical diversity [35].

The overall molecular assembly of tricholine citrate does not exhibit configurational isomerism [32]. The ionic nature of the compound and the flexible association between the choline cations and citrate anion allows for conformational mobility without creating distinct stereoisomeric forms [32] [33]. The absence of rigid stereochemical constraints in both components results in a compound that exists as a single stereochemical entity under normal conditions [32].

Physical Properties

Appearance and Organoleptic Properties

Tricholine citrate typically presents as a colorless to light brown or yellow clear liquid when prepared in aqueous solution [26] [27] [31]. The commercial form of the compound is characterized by its transparent appearance, although slight coloration may occur depending on the preparation method and storage conditions [26] [31]. The liquid exhibits a characteristic odor that is distinct but not specifically described in the literature [26].

The compound demonstrates excellent clarity in solution, with no visible particulates or crystalline structures when properly prepared [27] [31]. The color variation from colorless to light brown represents normal variation in commercial preparations and does not necessarily indicate degradation or impurity [26] [31]. The liquid maintains its homogeneous appearance across the typical concentration range of 60-70% by weight [31].

Visual inspection of tricholine citrate solutions reveals a consistent liquid texture without phase separation or precipitation under normal storage conditions [27]. The absence of turbidity or cloudiness indicates good stability of the dissolved ionic components [26] [27].

Solubility Profile

Tricholine citrate demonstrates exceptional solubility in water, being described as miscible with aqueous media [26] [30]. The high water solubility results from the ionic nature of the compound and the presence of multiple hydrophilic functional groups on both the choline and citrate components [30]. The quaternary ammonium groups and carboxylate anions readily interact with water molecules through ion-dipole interactions [24].

In contrast to its water solubility, tricholine citrate exhibits only slight solubility in alcoholic solvents [27] [30]. This differential solubility behavior reflects the predominantly ionic character of the compound, which favors polar protic solvents over less polar organic media [30]. The reduced solubility in alcohol can be attributed to the decreased ability of alcoholic solvents to effectively solvate the separated ionic species [27].

The solubility characteristics make tricholine citrate particularly suitable for aqueous formulations while limiting its utility in non-polar or hydrophobic systems [30]. The compound's high affinity for water facilitates its incorporation into biological systems and aqueous pharmaceutical preparations [26] [30].

Stability Parameters

Tricholine citrate exhibits good stability under ordinary storage conditions, maintaining its chemical integrity when stored appropriately [27]. The compound demonstrates stability in aqueous solution, although prolonged exposure to extreme conditions may lead to gradual degradation [9] [13]. The ionic nature of the compound contributes to its overall stability by preventing intramolecular rearrangements that might occur in covalently bonded structures [27].

The stability of tricholine citrate is influenced by environmental factors including temperature, humidity, and exposure to light [29]. Under controlled storage conditions at room temperature, the compound maintains its chemical composition and physical properties for extended periods [31]. The aqueous solutions of the compound remain stable, although some decomposition products may form over time [9] [13].

Storage recommendations typically specify maintenance at temperatures between 2°C and 30°C to optimize stability [31]. The compound should be protected from excessive heat and moisture to prevent degradation and maintain its intended properties [29] [31].

Hygroscopicity

Tricholine citrate exhibits hygroscopic properties, demonstrating an affinity for atmospheric moisture [13] [29]. This characteristic is consistent with the presence of multiple hydrophilic functional groups and the ionic nature of the compound [29]. The hygroscopic behavior requires careful attention to storage conditions to prevent excessive water uptake that could affect the compound's concentration and stability [29].

The hygroscopic nature of tricholine citrate is attributed to the polar character of both the choline and citrate components [13] [29]. The quaternary ammonium groups, hydroxyl functionalities, and carboxylate anions all contribute to the compound's ability to interact with and retain water molecules from the environment [29]. This property is commonly observed in quaternary ammonium salts and organic acid salts [13] [24].

Proper packaging and storage protocols are essential to manage the hygroscopic characteristics of tricholine citrate [29]. The compound should be stored in sealed containers with appropriate moisture control to prevent unwanted water absorption that could lead to concentration changes or degradation [29] [31].

Table 2: Physical Properties of Tricholine Citrate

| Property | Value | Source Citation |

|---|---|---|

| Physical State | Liquid solution | [26] [27] |

| Appearance | Colorless to light brown/yellow clear liquid | [26] [27] [31] |

| Odor | Characteristic odor | [26] |

| Density (g/cm³) | ~1.15 | [30] |

| Specific Gravity | 1.175 - 1.185 | [27] |

| pH (10% solution) | 7.0 - 8.5 (some sources: 8.0 - 10.0) | [26] [27] |

| Solubility in Water | Miscible/Readily soluble | [26] [30] |

| Solubility in Alcohol | Slightly soluble | [27] [30] |

| Concentration (typical) | 65% w/w (typical commercial form) | [3] [5] [26] |

| Hygroscopicity | Hygroscopic | [13] [29] |

Chemical Properties

Acid-Base Characteristics

Tricholine citrate exhibits basic characteristics in aqueous solution, with a typical pH range of 7.0 to 8.5 for a 10% solution, though some sources report values as high as 8.0 to 10.0 [26] [27]. The basic nature of the compound results from the presence of the choline cations, which can influence the solution pH through their interaction with water molecules [39]. The citrate component contributes buffering capacity due to its polycarboxylate structure [39].

The acid-base behavior of tricholine citrate reflects the combined influence of both ionic components [39]. The choline portion, being a quaternary ammonium salt, does not directly participate in proton transfer reactions but can affect the local ionic environment [9] [12]. The citrate anion, derived from a weak acid, can accept protons under acidic conditions, contributing to the compound's buffering properties [39].

The pH stability of tricholine citrate solutions makes the compound suitable for applications requiring controlled acidity levels [26] [27]. The buffering action of the citrate component helps maintain solution pH within a relatively narrow range, providing resistance to pH changes upon addition of small amounts of acids or bases [39].

Reactivity Patterns

Tricholine citrate demonstrates specific reactivity patterns characteristic of quaternary ammonium citrate salts [24]. The compound can undergo various chemical reactions including oxidation and reduction processes under appropriate conditions . The reactivity is primarily governed by the functional groups present on both the choline and citrate components .

The quaternary ammonium structure of choline provides stability against nucleophilic attack, as the nitrogen center is already fully substituted and bears a positive charge [9] [24]. However, the compound can participate in substitution reactions where functional groups may be replaced under specific reaction conditions . The presence of hydroxyl groups on both components allows for potential oxidation reactions using appropriate oxidizing agents .

The citrate portion of the molecule can undergo chelation reactions with metal ions, utilizing its multiple carboxylate groups and hydroxyl functionality as coordination sites [40] [41]. This reactivity pattern is particularly important for the compound's ability to interact with metal ions in solution [40] [42].

Chelation Properties

Tricholine citrate exhibits significant chelation properties primarily through its citrate component, which contains multiple coordination sites for metal ion binding [40] [41]. The citrate anion possesses three carboxylate groups and one hydroxyl group, providing four potential coordination sites for metal complexation [40] [42]. This multidentate character enables the formation of stable metal-citrate complexes [41].

The chelation capacity of the citrate component has been demonstrated for various metal ions including calcium, magnesium, iron, and copper [40] [41] [42]. The effectiveness of chelation varies with pH, with optimal performance typically observed under alkaline conditions [41]. Studies have shown that citrate-based chelators can effectively compete with other chelating agents like ethylenediaminetetraacetic acid under specific pH conditions [41].

The metal-binding properties of tricholine citrate are particularly relevant for applications involving trace metal complexation [40] [42]. The compound can form complexes with both divalent and trivalent metal ions, with the stability of these complexes depending on the metal ion size, charge, and solution conditions [40] [41]. The chelation properties are enhanced by the citrate's ability to form five- and six-membered chelate rings with metal centers [42].

Thermal Stability

Tricholine citrate demonstrates moderate thermal stability, with decomposition occurring at elevated temperatures [28] [38]. The compound can withstand normal ambient temperatures without significant degradation, but exposure to high temperatures may result in breakdown of the ionic structure [28]. The thermal decomposition process may produce various gaseous products and residual materials [38].

The boiling point of tricholine citrate has been reported at approximately 309.6°C at standard atmospheric pressure, though this value may vary depending on the concentration and purity of the sample [28]. The flash point is reported at 155.2°C, indicating the temperature at which the compound may form flammable vapor mixtures [28]. These thermal parameters are important for determining safe handling and storage temperatures [28] [38].

Industrial Production Processes

Reaction of Citric Acid with Choline Base

Industrial production of tricholine citrate follows a well-established synthetic route involving the direct reaction of citric acid with choline base [1] [2]. The fundamental chemical reaction involves the neutralization of citric acid, a tricarboxylic acid, with three equivalents of choline hydroxide to form the tricholine citrate salt. The process begins with the preparation of choline base, which is typically synthesized through the reaction of trimethylamine with ethylene oxide in aqueous solution [1] [3].

The choline base preparation involves mixing trimethylamine and water in the reactor according to a molar ratio of 1:10, followed by the slow addition of ethylene oxide at a controlled molar ratio of trimethylamine to ethylene oxide of 1:1.05 [4]. The resulting choline base solution must be purified to minimize traces of unreacted trimethylamine, as impurities exceeding acceptable levels significantly reduce the productivity of tricholine citrate formation [1]. The typical composition used in industrial processes employs citric acid and choline base at concentrations of 30% and 60% by weight, respectively [1].

The reaction mechanism involves the formation of ionic bonds between the carboxylate groups of citric acid and the positively charged choline cations. This neutralization reaction is exothermic and proceeds efficiently under controlled conditions. The stoichiometry requires three moles of choline base for each mole of citric acid to achieve complete neutralization and optimal yield [1] [2].

Temperature and pH Optimization

Temperature control represents a critical parameter in industrial tricholine citrate production. The optimal reaction temperature is maintained above 50 degrees Celsius to ensure adequate reaction kinetics and high conversion rates [1] [2]. Higher temperatures accelerate the reaction rate by increasing molecular motion and collision frequency between reactants, thereby enhancing the probability of successful ion-pair formation.

The pH of the reaction mixture must be carefully controlled and maintained above 8.5 throughout the process [1] [2]. This alkaline environment is essential for several reasons: it ensures complete deprotonation of citric acid carboxyl groups, promotes the stability of choline base in aqueous solution, and prevents side reactions that could lead to product degradation or impurity formation. The basic pH is naturally maintained by the excess choline base, which acts as both a reactant and a buffering agent [1].

The combination of elevated temperature and controlled pH creates optimal conditions for the formation of tricholine citrate while minimizing the formation of unwanted byproducts. The reaction kinetics follow temperature-dependent patterns, with higher temperatures generally resulting in faster reaction completion and improved overall efficiency [1] [5].

Distillation and Purification Techniques

The industrial purification process employs a sophisticated distillation system designed to maximize product purity while maintaining economic efficiency [1] [2]. Following the initial reaction, the mixture undergoes decolorization treatment using activated charcoal or other decolorizing agents to remove colored impurities and improve the aesthetic quality of the final product [1] [6].

The filtration step is performed at temperatures below 40 degrees Celsius to prevent thermal degradation of the product and ensure optimal filtration efficiency [1] [2]. This temperature control is crucial because higher temperatures could lead to product decomposition or the formation of unwanted side products.

The distillation process utilizes a variable temperature distillation column that allows for precise control of separation parameters [1]. The system is designed to recycle unreacted reactants back to the reaction zone, thereby improving overall process efficiency and reducing waste. The distillation column operates under carefully controlled conditions to achieve the desired product concentration while removing excess water and other volatile impurities [1] [2].

The heat integration aspect of the process involves reusing the heat from distillation to maintain the reaction temperature above 50 degrees Celsius, thereby reducing energy consumption and improving the overall economic viability of the process [1]. This thermal efficiency measure is particularly important for large-scale industrial operations where energy costs represent a significant portion of production expenses.

Yield Enhancement Strategies

Industrial processes have been optimized to achieve tricholine citrate yields of at least 65 percent, with some advanced processes capable of producing yields exceeding 70 percent [1] [2]. The key strategy for yield enhancement involves the implementation of a single-step reactor-distillation system that combines reaction and purification in a unified process [1].

The continuous removal of water during the reaction helps drive the equilibrium toward product formation, effectively increasing the overall conversion rate. This approach reduces the reaction time by approximately 40 percent compared to traditional batch processes . The integration of reaction and separation operations eliminates the need for intermediate storage and handling, thereby reducing product losses and improving overall efficiency.

Recycling of unreacted starting materials represents another critical yield enhancement strategy [1]. The distillation system is designed to separate and return unreacted citric acid and choline base to the reaction zone, ensuring maximum utilization of raw materials. This recycling approach not only improves yield but also reduces raw material costs and minimizes waste generation.

Process optimization includes careful control of residence time, mixing efficiency, and heat transfer to ensure uniform reaction conditions throughout the reactor volume [1]. Advanced process control systems monitor key parameters such as temperature, pH, and concentration to maintain optimal operating conditions and maximize product yield.

Laboratory Synthesis Approaches

Small-Scale Synthesis Methods

Laboratory-scale synthesis of tricholine citrate typically employs modified versions of the industrial process, adapted for smaller volumes and enhanced control over reaction parameters [6] [8]. A representative small-scale synthesis involves treating 14.5 milliliters of choline hydroxide (44% concentration) with 9.6 grams of citric acid in a single-neck flask equipped with a reflux setup [8].

The reaction is conducted at 70 degrees Celsius with magnetic stirring at 300 revolutions per minute for 6 hours [8]. This extended reaction time at moderate temperature ensures complete conversion while allowing precise monitoring of the reaction progress. The use of reflux conditions prevents the loss of volatile components and maintains consistent reaction conditions throughout the synthesis.

Laboratory procedures often incorporate static mixer inline feeding systems to ensure homogeneous mixing of reactants before introduction to the reaction vessel [6]. This approach improves mass transfer and reaction efficiency, particularly important in smaller-scale operations where mixing patterns may differ significantly from industrial-scale equipment.

Multiple laboratory examples demonstrate scalability from small research quantities to pilot-plant levels. Example syntheses range from 302.5 parts of 40% aqueous choline base solution with 284 parts of citric acid to larger preparations using 1500 parts of choline base solution with 1280 parts of citric acid [6]. These varied scales allow researchers to optimize conditions before scale-up to industrial production.

Purification Techniques for Research Grade Material

Research-grade tricholine citrate requires enhanced purification protocols to achieve the high purity levels necessary for analytical and pharmaceutical applications [6] [8]. The purification process begins with decolorization treatment using specialized decolorizing agents such as Darco G-60 activated carbon, which provides superior removal of colored impurities compared to standard activated charcoal [6].

The decolorization step is followed by careful filtration to remove the spent carbon and other particulate matter. The filtrate is then subjected to rotary evaporation to remove excess water and concentrate the product to the desired level [8]. This concentration step must be performed under controlled temperature and vacuum conditions to prevent thermal decomposition of the product.

For research applications requiring exceptionally high purity, additional purification steps may include recrystallization from suitable solvents or advanced chromatographic techniques. The choice of purification method depends on the intended application and required purity specifications [8].

Quality assessment of research-grade material involves comprehensive analytical testing including nuclear magnetic resonance spectroscopy, high-performance liquid chromatography, and elemental analysis to confirm both identity and purity [8]. These analytical methods provide detailed information about the molecular structure and composition of the final product.

Quality Control Parameters

Purity Assessment

Purity assessment of tricholine citrate relies primarily on high-performance liquid chromatography methods that provide accurate and reliable quantification [9] [10] [11]. The validated HPLC method utilizes a C18 Agilent column (250 millimeters × 4.6 millimeters, 5 micrometers) with isocratic elution using a mobile phase containing 0.1 molar sodium dihydrogen phosphate buffer and acetonitrile in a 55:45 volume ratio [9] [11].

The chromatographic separation is performed at a flow rate of 1.0 milliliters per minute with detection at 263 nanometers using a photodiode array detector [9] [11]. Under these conditions, tricholine citrate elutes with a retention time of 1.837 minutes, providing clear separation from potential impurities and degradation products [9] [11].

Method validation parameters demonstrate excellent linearity over the concentration range of 137.5 to 412.5 micrograms per milliliter for tricholine citrate, with a regression coefficient of 0.9999 [9] [10] [11]. The method shows high precision with relative standard deviation values consistently below 2 percent for both intra-day and inter-day measurements .

Accuracy assessment through recovery studies consistently yields results between 98 and 102 percent, demonstrating the reliability of the analytical method for purity determination . The method has been successfully validated according to International Conference on Harmonization guidelines, ensuring its suitability for pharmaceutical quality control applications [9] [10].

Concentration Standardization

Concentration standardization protocols for tricholine citrate involve the establishment of reference standards and the validation of analytical procedures for accurate quantification [9] [11]. The standard preparation typically involves dissolution of accurately weighed reference material in the mobile phase with the aid of ultrasonic treatment for 2 minutes, followed by dilution to the appropriate concentration [12].

Calibration curves are constructed using multiple concentration levels spanning the expected range of sample concentrations. The linearity of the calibration relationship is verified through statistical analysis, with acceptance criteria requiring correlation coefficients of 0.999 or higher [9] [10] [11]. This stringent requirement ensures accurate quantification across the entire analytical range.

The stability of standard solutions is evaluated under various storage conditions to establish appropriate holding times and storage requirements [11]. Standard solutions are typically stable for defined periods when stored under controlled temperature and light conditions, though specific stability data must be established for each analytical laboratory.

Quality control samples at low, medium, and high concentration levels are analyzed with each analytical batch to monitor method performance and ensure continued accuracy and precision [11]. These quality control measures provide ongoing verification of analytical system suitability and method reliability.

Impurity Profiling

Impurity profiling for tricholine citrate involves the identification and quantification of potential contaminants that may arise from synthesis, degradation, or contamination during storage [13] [14] [15]. The stability-indicating HPLC method is specifically designed to separate tricholine citrate from its degradation products and related impurities [9] [11].

Forced degradation studies are conducted under various stress conditions including acidic, basic, oxidative, thermal, and photolytic conditions to identify potential degradation pathways and degradation products [9] [11]. These studies help establish the specificity of the analytical method and provide insight into the stability characteristics of the compound.

Common impurities that may be present include unreacted starting materials such as residual citric acid or choline compounds, synthesis byproducts, and degradation products formed during storage or processing [14]. Each potential impurity must be identified and quantified to ensure compliance with pharmaceutical quality standards.

The acceptance criteria for impurities typically follow pharmacopeial guidelines, with individual impurities generally limited to no more than 1.0 percent and total impurities limited to 2.0 percent or lower, depending on the intended application [14]. These limits ensure the safety and efficacy of the final product.

Stability Testing

Stability testing protocols for tricholine citrate follow International Conference on Harmonization guidelines for pharmaceutical substances [11]. Long-term stability studies are conducted under controlled conditions of temperature and humidity, typically 25 degrees Celsius and 60 percent relative humidity for a minimum of 12 months [11].

Accelerated stability testing is performed at elevated temperature and humidity conditions (40 degrees Celsius and 75 percent relative humidity) for 6 months to predict long-term stability characteristics [11]. These accelerated conditions help identify potential degradation pathways and establish appropriate storage conditions and shelf-life recommendations.

Stability samples are analyzed at predetermined time intervals using validated analytical methods to monitor changes in potency, purity, and physical characteristics [11]. Key stability-indicating parameters include assay results, impurity levels, pH, appearance, and any other relevant physical or chemical properties.

The stability data are used to establish appropriate storage conditions, packaging requirements, and shelf-life recommendations for the product [11]. Stability studies must demonstrate that the product maintains its quality characteristics throughout the proposed shelf-life under the recommended storage conditions.